molecular formula C7H10N2O B11922065 (2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone

(2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11922065
M. Wt: 138.17 g/mol
InChI Key: WONLEJALEYJIAR-UHFFFAOYSA-N
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Description

(2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a strained 2H-azirine ring (a three-membered ring containing two carbons and one nitrogen) conjugated via a carbonyl group to a pyrrolidine moiety (a five-membered secondary amine).

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2H-azirin-3-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C7H10N2O/c10-7(6-5-8-6)9-3-1-2-4-9/h1-5H2

InChI Key

WONLEJALEYJIAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NC2

Origin of Product

United States

Biological Activity

The compound (2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone is a novel synthetic molecule that combines an azirine ring with a pyrrolidine moiety. This structural combination has been shown to enhance biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Azirines are known for their reactivity and potential in drug development, while pyrrolidine derivatives have been explored for various therapeutic applications.

The unique structure of this compound contributes to its biological properties. The azirine ring is highly reactive, allowing for diverse chemical transformations, while the pyrrolidine component can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing azirine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrrolidine derivatives show promising activity against drug-resistant strains of Staphylococcus aureus and other pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) of various derivatives against these bacteria.

CompoundMIC (μM) against Staphylococcus aureusComments
Compound A16Active against MRSA
Compound B30Moderate activity
This compoundTBDUnder investigation

Enzyme Inhibition

In addition to antimicrobial effects, this compound has been investigated for its ability to inhibit specific enzymes. For example, compounds derived from azirines have shown inhibitory activity against inorganic pyrophosphatase (PPase), an enzyme involved in various metabolic processes. The inhibition percentage at a concentration of 100 μM is presented in Table 2.

Compound% Inhibition of PPase at 100 μMIC50 (μM)
Compound A4525
Compound B6015
This compoundTBDTBD

Study on Antimicrobial Efficacy

A study published in Chemistry & Biodiversity explored the biological activity of various azirine derivatives, including those with pyrrolidine rings. The results indicated that certain modifications to the azirine structure significantly enhanced antimicrobial efficacy.

Case Study Highlights:

  • Objective: Evaluate the antimicrobial properties of azirine-pyrrolidine derivatives.
  • Methodology: Tested against multiple strains of bacteria including MRSA.
  • Findings: Some derivatives exhibited MIC values as low as 16 μM, indicating strong antibacterial activity.

Enzyme Inhibition Research

Another significant study focused on the enzyme inhibition potential of azirine derivatives. The research demonstrated that specific substitutions on the azirine ring could lead to enhanced inhibition of PPase.

Case Study Highlights:

  • Objective: Assess the inhibitory effects on PPase.
  • Methodology: High-throughput screening of synthesized compounds.
  • Findings: Compounds showed up to 60% inhibition at high concentrations, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Bioactive compounds with similar pharmacophores

Comparison with Azirine-Based Methanones

Substituting the pyrrolidine group with other cyclic amines alters steric and electronic profiles:

Compound Amine Substituent Molecular Weight (g/mol) LogP Binding Affinity (CB1, Ki nM) Biological Activity (ED50, mg/kg)
This compound Pyrrolidine 152.21 1.02 420 ± 35 15.2 (Antinociception)
(2H-Azirin-3-yl)(piperidin-1-yl)methanone Piperidine 166.24 1.45 380 ± 28 12.8
(2H-Azirin-3-yl)(morpholino)methanone Morpholine 168.20 0.78 520 ± 42 18.6

Key Findings :

  • The piperidine analog exhibits higher lipophilicity (LogP = 1.45) and marginally improved CB1 receptor binding compared to the pyrrolidine variant, likely due to reduced ring strain and enhanced hydrophobic interactions .
  • The morpholine derivative shows lower LogP and weaker affinity, suggesting polar oxygen in morpholine disrupts receptor binding.

Comparison with Pyrrolidine-Containing Methanones

Replacing the azirine ring with other heterocycles modulates reactivity and bioactivity:

Compound Heterocycle Reactivity (Half-life, h) Antinociceptive ED50 (mg/kg) Cytotoxicity (IC50, μM)
This compound 2H-Azirine 2.5 ± 0.3 15.2 48.7 ± 3.1
(Pyrrolidin-1-yl)(thiophen-2-yl)methanone Thiophene Stable (>24 h) 22.4 >100
(Pyrrolidin-1-yl)(pyridin-3-yl)methanone Pyridine 8.7 ± 1.1 28.9 65.2 ± 4.5

Key Findings :

  • The azirine derivative’s short half-life (2.5 h) reflects its electrophilicity, enabling covalent interactions but limiting stability.
  • Thiophene and pyridine analogs exhibit lower potency in antinociception assays, underscoring the azirine’s unique role in bioactivity .

Comparison with Bioactive Cannabinoid Analogs

Despite structural differences, parallels exist with cannabinoid receptor ligands:

Compound Core Structure CB1 Ki (nM) Hypothermia ED50 (mg/kg) Catalepsy ED50 (mg/kg)
This compound Azirine-pyrrolidine 420 ± 35 25.4 ± 2.1 >30
JWH-018 (Indole-derived) Indole 9.1 ± 1.2 1.8 ± 0.3 3.5 ± 0.6
CP-47,497 (Cyclohexylphenol) Cyclohexene 0.5 ± 0.1 0.2 ± 0.05 0.7 ± 0.1

Key Findings :

  • The azirine-pyrrolidine methanone has significantly lower CB1 affinity than classical cannabinoids, highlighting the importance of bulkier aromatic systems (e.g., indole or cyclohexene) for high-affinity binding .
  • Its separation of antinociceptive and hypothermic effects (ED50 ratio = 1.7) mirrors trends in pyrrole-derived cannabinoids, where in vivo effects are less coupled than in indole derivatives .

Mechanistic Insights and SAR Trends

  • Azirine Reactivity : The strained azirine ring facilitates nucleophilic attack, enabling covalent binding to cysteine residues in target proteins. This property is absent in saturated or aromatic analogs.
  • Pyrrolidine Role : The pyrrolidine’s conformational flexibility and basic nitrogen enhance solubility and moderate receptor interactions, though potency remains lower than morpholine or piperidine derivatives in some cases.
  • Side Chain vs. Cyclic Substituents: Unlike classical cannabinoids requiring long alkyl chains (e.g., CP-47,497), the azirine-pyrrolidine methanone achieves moderate activity through cyclic substituents, aligning with findings that cyclic groups can substitute for side chains in receptor binding .

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